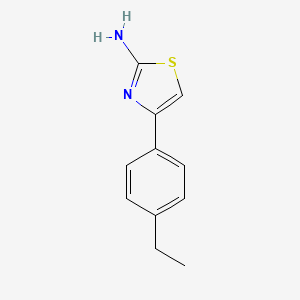

4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFOGNLELPWXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352699 | |

| Record name | 4-(4-ethylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85112-35-2 | |

| Record name | 4-(4-ethylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Analysis of 4 4 Ethylphenyl 1,3 Thiazol 2 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra provides detailed information about the electronic environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Characterization

The ¹H NMR spectrum of 4-(4-ethylphenyl)-1,3-thiazol-2-amine is predicted to show distinct signals corresponding to the ethyl group protons, the aromatic protons of the phenyl ring, the thiazole (B1198619) ring proton, and the amine protons.

Based on data from analogous compounds such as 2-amino-4-phenylthiazole (B127512) rsc.orgresearchgate.net and 2-amino-4-(4-bromophenyl)thiazole (B182969) rsc.orguniversalprint.org, the following spectral characteristics are anticipated:

Ethyl Group: The ethyl substituent on the phenyl ring will give rise to two signals: a triplet around δ 1.2 ppm for the methyl (–CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet around δ 2.6 ppm for the methylene (–CH₂–) protons, coupled to the methyl protons.

Aromatic Protons: The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (approximately δ 7.2–7.8 ppm). The doublet at a lower field corresponds to the protons ortho to the thiazole ring, while the upfield doublet corresponds to the protons ortho to the ethyl group. rsc.org

Thiazole Proton: A sharp singlet corresponding to the C5–H proton of the thiazole ring is expected to appear between δ 6.7 and 7.1 ppm. rsc.orguniversalprint.org

Amine Protons: The protons of the C2-amino group (–NH₂) typically appear as a broad singlet, which is D₂O exchangeable. Its chemical shift can vary but is often observed around δ 7.1 ppm in DMSO-d₆. rsc.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| –CH₂CH₃ | ~ 1.23 | Triplet (t) | ~ 7.6 |

| –CH₂ CH₃ | ~ 2.67 | Quartet (q) | ~ 7.6 |

| Thiazole C5–H | ~ 7.00 | Singlet (s) | - |

| –NH₂ | ~ 7.10 | Broad Singlet (br s) | - |

| Phenyl H (ortho to ethyl) | ~ 7.25 | Doublet (d) | ~ 8.2 |

| Phenyl H (ortho to thiazole) | ~ 7.78 | Doublet (d) | ~ 8.2 |

| Data predicted based on analogs reported in the literature. rsc.orguniversalprint.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Characterization

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals are expected for the thiazole ring, the ethylphenyl group, and the amine-bearing carbon.

Drawing from spectral data of analogs like 2-amino-4-phenylthiazole and its substituted derivatives, the carbon signals can be assigned as follows rsc.orgspectrabase.comchemicalbook.com:

Thiazole Carbons: The C2 carbon, bonded to two nitrogen atoms, is the most deshielded and appears furthest downfield (δ ~169 ppm). The C4 carbon, attached to the phenyl ring, resonates around δ 150 ppm, while the C5 carbon appears most upfield for the ring at approximately δ 102–104 ppm. rsc.org

Ethylphenyl Carbons: The ethyl group carbons will appear in the aliphatic region, with the –CH₂– carbon around δ 28 ppm and the –CH₃ carbon around δ 15 ppm. The phenyl carbons will resonate in the aromatic region (δ ~126–145 ppm). The carbon attached to the thiazole ring (C1') and the carbon bearing the ethyl group (C4') will be quaternary and can be identified by their chemical shifts and absence in a DEPT-135 spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| –CH₂CH₃ | ~ 15.5 |

| –CH₂ CH₃ | ~ 28.3 |

| Thiazole C5 | ~ 103.0 |

| Phenyl C (ortho to ethyl) | ~ 128.5 |

| Phenyl C (ortho to thiazole) | ~ 126.2 |

| Phenyl C (ipso, ethyl) | ~ 145.0 |

| Phenyl C (ipso, thiazole) | ~ 132.8 |

| Thiazole C4 | ~ 150.5 |

| Thiazole C2 | ~ 169.0 |

| Data predicted based on analogs reported in the literature. rsc.orgnih.gov |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methyl triplet and the methylene quartet of the ethyl group, confirming their connectivity. It would also show correlations between the adjacent ortho and meta protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show a correlation between the thiazole C5–H proton signal (~δ 7.00) and the C5 carbon signal (~δ 103.0), as well as connecting the ethyl and phenyl protons to their respective carbons. ipb.ptresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular fragments. sdsu.edu Key HMBC correlations would include:

A correlation from the thiazole C5–H proton to the C4 of the thiazole and the C1' of the phenyl ring, confirming the connection between the two rings.

Correlations from the methylene protons of the ethyl group to the ortho and ipso carbons of the phenyl ring, confirming the substituent's position.

Correlations from the aromatic protons to various carbons within the phenyl ring and potentially to C4 of the thiazole ring. ipb.ptyoutube.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be characterized by the following absorption bands, as evidenced by data from similar structures universalprint.orgmdpi.comnist.gov:

N–H Stretching: The primary amine (–NH₂) group will show two distinct bands in the region of 3300–3450 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C–H Stretching: Aromatic C–H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C–H stretches from the ethyl group will be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in both the thiazole and phenyl rings will result in a series of sharp absorptions in the 1450–1620 cm⁻¹ region. universalprint.org

C–S Stretching: The C–S–C vibration within the thiazole ring is typically weaker and found in the fingerprint region, often around 1090-1100 cm⁻¹. universalprint.org

Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N–H stretch (asymmetric & symmetric) | 3450 - 3300 | Medium-Strong |

| Aromatic C–H stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C–H stretch | 2980 - 2850 | Medium |

| C=N / C=C stretch (ring vibrations) | 1620 - 1450 | Strong-Medium |

| C–S–C stretch | ~1100 | Weak-Medium |

| Data predicted based on analogs reported in the literature. universalprint.orgmdpi.comsemanticscholar.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺˙) at an m/z value corresponding to its molecular weight (204.29 g/mol ). Common fragmentation patterns would likely involve the loss of an ethyl radical (M-29) or a methyl radical (M-15) from the parent ion. Data for related 2-aminothiazole (B372263) derivatives confirms that the molecular ion peak is readily observed. asianpubs.orgderpharmachemica.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula. For C₁₁H₁₂N₂S, the calculated exact mass is 204.07212. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula. nih.gov

X-ray Diffraction (XRD) Analysis for Crystal Structure Determination

An XRD analysis would confirm:

Connectivity: It would verify the bonding arrangement, showing the connection of the 4-ethylphenyl group to the C4 position of the 2-aminothiazole core.

Conformation: The analysis would reveal the dihedral angle between the planes of the thiazole and phenyl rings.

Crystal Packing: It would describe how the molecules arrange themselves in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds involving the amine group and the thiazole nitrogen, which stabilize the crystal structure. mdpi.com

For example, a study on a related triazolo-pyridazino-indole system determined the crystal system as triclinic with a P-1 space group and provided precise bond lengths and angles for the entire molecule, confirming the structure derived from spectroscopic methods. mdpi.com A similar analysis for this compound would provide the final, unequivocal proof of its structure.

Elemental Analysis (CHNS)

Elemental analysis is a cornerstone technique in the characterization of novel synthesized compounds, providing a fundamental confirmation of a molecule's elemental composition. This method is crucial for verifying the purity and empirical formula of a substance by comparing the experimentally determined mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) with the theoretically calculated values. For this compound and its analogs, elemental analysis serves as a definitive checkpoint in their structural elucidation, corroborating the data obtained from spectroscopic methods.

Research studies on thiazole derivatives consistently employ elemental analysis to validate the successful synthesis of the target structures. The congruence between the found and calculated values, typically within a narrow margin of ±0.4%, is considered a strong indicator of the compound's identity and purity.

For instance, the elemental analysis of various synthesized thiazole derivatives demonstrates this principle. In the characterization of novel thiazole compounds, the structures were established based on a combination of spectral data and elemental analysis. researchgate.net For example, the analysis of one such analog with the formula C₁₅H₁₀N₄S₂ yielded the following results: the calculated percentages were C, 61.89; H, 3.20; N, 22.21; S, 12.71. The experimentally found values were C, 61.77; H, 3.60; N, 21.91; S, 12.53, showing strong agreement. researchgate.net

Similarly, another derivative, C₁₅H₁₃N₃S₂, was analyzed. The calculated elemental composition was C, 61.71; H, 4.21; N, 13.49; S, 20.59, while the found percentages were C, 61.31; H, 4.06; N, 13.89; S, 20.20. researchgate.net This close correlation affirms the proposed molecular structure.

Further examples from the synthesis of other analogs highlight the reliability of this technique. The analysis for N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (C₁₆H₁₂ClFN₂S) showed calculated values of C, 60.28; H, 3.79; N, 8.79, which aligned well with the found values of C, 60.30; H, 3.76; N, 8.90. mdpi.com

The data obtained from elemental analyzers, such as the Vario EL III Elemental CHNS analyzer, provide the quantitative evidence needed to support the qualitative findings from spectroscopic analyses like IR and NMR. researchgate.netmdpi.com

The following tables present the elemental analysis data for a selection of 4-phenyl-1,3-thiazol-2-amine analogs, showcasing the comparison between calculated and experimentally found percentages.

Table 1: Elemental Analysis Data for Thiazole Analog 1

| Element | Calculated (%) | Found (%) |

| Carbon | 61.89 | 61.77 |

| Hydrogen | 3.20 | 3.60 |

| Nitrogen | 22.21 | 21.91 |

| Sulfur | 12.71 | 12.53 |

| Data derived from a study on novel thiazole derivatives. researchgate.net |

Table 2: Elemental Analysis Data for Thiazole Analog 2

| Element | Calculated (%) | Found (%) |

| Carbon | 61.71 | 61.31 |

| Hydrogen | 4.21 | 4.06 |

| Nitrogen | 13.49 | 13.89 |

| Sulfur | 20.59 | 20.20 |

| Data derived from a study on novel thiazole derivatives. researchgate.net |

Table 3: Elemental Analysis Data for N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

| Element | Calculated (%) | Found (%) |

| Carbon | 60.28 | 60.30 |

| Hydrogen | 3.79 | 3.76 |

| Nitrogen | 8.79 | 8.90 |

| Data derived from the synthesis and characterization of the compound. mdpi.com |

Computational Chemistry and Theoretical Investigations of 4 4 Ethylphenyl 1,3 Thiazol 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure (principally the electron density) of many-body systems. dntb.gov.uanih.gov This method is widely applied to thiazole (B1198619) derivatives to calculate their structural, electronic, and spectroscopic properties with high accuracy. nih.govresearchgate.netekb.egedu.krd Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to solve the Schrödinger equation approximately. researchgate.netedu.krd

Geometry Optimization and Molecular Conformation Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(4-Ethylphenyl)-1,3-thiazol-2-amine, this involves calculating the bond lengths, bond angles, and dihedral angles that define its conformation.

In related structures, such as 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, a notable dihedral angle exists between the phenyl ring and the heterocyclic ring, measured at 31.19°. researchgate.net A similar non-planar conformation would be expected for this compound, influenced by the steric hindrance of the ethyl group and the electronic interactions between the two ring systems. The optimized geometry is crucial for accurately predicting other molecular properties.

Table 1: Representative Optimized Geometrical Parameters for a Thiazole Derivative (Analogous to the Title Compound) Data is illustrative and based on similar reported structures.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-S | 1.75 | S-C-N | 115.0 |

| C=N | 1.32 | C-N-C | 110.0 |

| C-C (ring) | 1.38 | N-C-C | 115.0 |

| C-C (inter-ring) | 1.48 | C-C-S | 112.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests high polarizability and chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov For thiazole derivatives, DFT calculations are used to determine these energy levels. edu.krd The HOMO is typically localized over the electron-rich aminothiazole moiety, while the LUMO is often distributed across the phenyl ring system.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative Values are examples based on published data for analogous compounds. nih.govedu.krd

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.80 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. edu.krdresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a high negative potential around the nitrogen atom of the amino group and the nitrogen and sulfur atoms within the thiazole ring, identifying them as primary sites for hydrogen bonding and electrophilic interactions. edu.krdresearchgate.net The hydrogen atoms of the amino group and the phenyl ring would exhibit positive potential.

Quantum Chemical Descriptors and Reactivity Site Prediction

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These descriptors provide a quantitative basis for predicting how the molecule will behave in a chemical reaction.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A lower hardness value indicates higher reactivity. nih.gov

Softness (S): The reciprocal of hardness (S = 1 / η).

These parameters help in comparing the reactivity of different derivatives within a series of compounds. nih.gov

Table 3: Predicted Quantum Chemical Descriptors Calculated from the illustrative energy values in Table 2.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.80 |

| Electronegativity (χ) | 4.025 |

| Chemical Hardness (η) | 2.225 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This technique is invaluable in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. dntb.gov.uanih.govniscair.res.in The simulation calculates a docking score, which estimates the binding affinity between the ligand and the target protein. researchgate.net

Identification of Potential Biological Targets for Thiazole Derivatives

While specific docking studies for this compound are not reported, research on structurally similar 2-aminothiazole (B372263) derivatives has identified several potential biological targets. These findings suggest promising avenues for investigating the therapeutic potential of the title compound.

Anticancer Agents: Thiazole derivatives have been studied as inhibitors of key proteins in cancer progression. For example, some have shown inhibitory activity against tubulin , preventing its polymerization into microtubules, which is essential for cell division. nih.gov Others have been docked against Cyclin-Dependent Kinase 2 (CDK2) , a protein involved in cell cycle regulation, suggesting a role in controlling cancer cell proliferation. dntb.gov.ua

Anti-inflammatory Agents: The cyclooxygenase (COX) enzymes, COX-1 and COX-2 , are well-known targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular modeling studies on 4-(furan-2-yl)thiazol-2-amine derivatives have explored their binding potency within the active sites of these enzymes. ekb.eg

Antimicrobial Agents: The 2-aminothiazole scaffold is present in numerous compounds with antibacterial activity. Docking studies have shown that these derivatives can bind to bacterial enzymes that are essential for survival, such as those involved in cell wall synthesis or fatty acid synthesis. dntb.gov.ua

Antileishmanial Agents: Studies on 4-phenyl-1,3-thiazole-2-amines have identified S-methyl-5-thioadenosine phosphorylase as a potential target in Leishmania amazonensis, suggesting a pathway for developing new treatments for leishmaniasis. nih.govresearchgate.net

These studies collectively indicate that this compound is a promising candidate for molecular docking simulations against a range of validated biological targets to explore its potential pharmacological activities.

Prediction of Binding Affinities and Interaction Modes

The prediction of how a ligand, such as this compound, will bind to a biological target and the strength of that interaction is a cornerstone of computational drug design. nih.gov Methods for predicting binding affinity are critical for screening potential drug candidates and optimizing their design. nih.govbiorxiv.org These methods often involve scoring functions that estimate the binding free energy of a ligand-protein complex. nih.gov

Molecular docking is a primary technique used to predict the preferred orientation and interaction modes of a ligand when bound to a target protein's active site. ajgreenchem.com For scaffolds like 4-phenyl-1,3-thiazol-2-amines, which are structurally related to the title compound, molecular modeling studies, including target fishing, have been employed to identify potential macromolecular targets. researchgate.netnih.gov For instance, a study on eight 4-phenyl-1,3-thiazol-2-amines assayed against Leishmania amazonensis used a target fishing approach to suggest that S-methyl-5-thioadenosine phosphorylase could be a potential target for these compounds. researchgate.netnih.gov This type of study helps in understanding the structural aspects that influence biological activity. researchgate.net

The accuracy of binding affinity prediction can be enhanced by combining different computational models. nih.gov Meta-modeling approaches that integrate force-field-based empirical docking with sequence-based deep learning models have shown promise in reducing model-specific biases. nih.gov For thiazole derivatives, molecular docking has been used to study their interactions with various enzymes, such as cyclin-dependent kinases (CDKs), by analyzing hydrogen bonds and other interactions within the binding pocket. nih.govnih.govnih.gov These computational analyses are vital for identifying potential lead compounds and refining their structures to improve efficacy and specificity. ajgreenchem.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net For thiazole derivatives, a class of compounds known for a wide range of biological activities, QSAR is an indispensable tool for predicting the potency of new analogues and guiding their design. acs.orgbiointerfaceresearch.comnih.gov These studies help to identify the key physicochemical properties and structural features that govern the activity of the compounds. researchgate.net

The general process involves developing a model using a "training set" of compounds with known activities. This model is then validated using a "test set" of compounds to assess its predictive power. researchgate.netnih.gov

Derivation of QSAR Models for Thiazole Derivatives

Various QSAR models have been developed for different series of thiazole derivatives to understand their mechanisms of action against various biological targets. acs.orgresearchgate.netnih.gov These models can be two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR).

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecules, such as topological, electronic, and physicochemical parameters. researchgate.netresearchgate.netimist.ma For example, a 2D-QSAR study on aryl thiazole derivatives for antimicrobial activity found that parameters like hydrogen count and hydrophilicity were significant. researchgate.net Another study on thiazole derivatives as 5-lipoxygenase inhibitors developed a 2D-QSAR model with a good correlation coefficient, highlighting the utility of this approach in designing new anti-inflammatory drugs. researchgate.net

3D-QSAR: These models consider the 3D structure of the molecules and the fields they produce (e.g., steric and electrostatic). researchgate.netnih.gov Techniques like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) are used. researchgate.net A 3D-QSAR study on thiazole derivatives revealed that electrostatic effects predominantly determine binding affinities. researchgate.net Similarly, for thiazole and thiadiazole derivatives targeting the human adenosine (B11128) A3 receptor, 3D-QSAR models showed excellent statistical quality and predictive variance, suggesting their utility in designing potent antagonists. nih.gov

The table below summarizes the statistical results of some QSAR models developed for thiazole derivatives.

| QSAR Model Type | Target/Activity | r² (Correlation Coefficient) | q² (Cross-validation Coefficient) | pred_r² (External Validation) | Key Descriptors | Reference |

| 2D-QSAR | Antimicrobial (G+) | 0.9521 | 0.8619 | - | Hydrogen count, Hydrophilicity | researchgate.net |

| 3D-QSAR | Antimicrobial (G+) | - | 0.8283 | 0.4868 | Electrostatic fields | researchgate.net |

| 2D-QSAR | 5-Lipoxygenase Inhibition | 0.626 | - | 0.621 | Topological, Autocorrelation | researchgate.net |

| 3D-QSAR | Adenosine A3 Receptor Antagonists | - | - | 0.700 (GFA) | Jurs descriptors, Partial moment of inertia | nih.gov |

| 2D-QSAR | PIN1 Inhibition | - | - | - | Topological, Electronic, Geometric | imist.ma |

Predictive Modeling for Biological Activity

Predictive modeling is a direct application of QSAR and other computational methods to forecast the biological activities of novel compounds. nih.gov This is particularly valuable for prioritizing which compounds to synthesize and test experimentally. mdpi.com

The Prediction of Activity Spectra for Substances (PASS) computer program is one such tool that has been applied to thiazole derivatives. nih.gov In a study of 89 new thiazole derivatives, PASS was used to predict a wide range of biological activities. The experimentally confirmed activities, such as anti-inflammatory and antioxidant, coincided with the predictions in a significant number of cases. nih.gov The program also predicted potential new activities, such as anxiolytic and anticonvulsant effects, for some of the studied compounds. nih.gov

Machine learning methods are also increasingly used for predictive modeling. nih.gov For instance, a study on 53 thiazole derivatives used multiple linear regression, support vector machine, and partial least square regression to build QSAR models for discovering anticancer leads. nih.gov These models showed good correlation and predictive scores, indicating their usefulness in designing similar thiazole derivatives as potential anticancer agents. nih.gov

These predictive models can screen large libraries of virtual compounds, helping to identify those with a higher probability of being active for a specific biological target, thus saving time and resources in the drug discovery pipeline. mdpi.com

Solvation Effects and Molecular Dynamics Simulations

Understanding how a molecule behaves in a solvent environment, typically water, is crucial for predicting its biological activity. Solvation effects can significantly influence a molecule's conformation, stability, and its interaction with biological targets. uah.esresearchgate.net Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govnih.gov

MD simulations provide detailed information on the conformational changes, flexibility, and binding stability of a ligand-protein complex. nih.gov For thiazole derivatives, MD simulations have been integrated with other methods like 3D-QSAR and molecular docking to get a more dynamic and realistic view of the ligand-receptor interactions. nih.govnih.gov A study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors used MD simulations to verify the stability of the docking poses and to understand the dynamic behavior of the inhibitors within the active site of the kinases. nih.govnih.gov

Biological Activities and Pharmacological Potential of 4 4 Ethylphenyl 1,3 Thiazol 2 Amine Derivatives

Antimicrobial Efficacy

Derivatives of 4-(4-ethylphenyl)-1,3-thiazol-2-amine have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and viruses. The structural modifications on the core molecule significantly influence the spectrum and potency of their antimicrobial action.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The thiazole (B1198619) nucleus is a key component in many antibacterial agents. Research into 4-arylthiazol-2-amine derivatives has shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. The nature of the substituent on the phenyl ring at the C4 position of the thiazole heterocycle plays a crucial role in determining the antibacterial efficacy. For instance, studies on related 4-thiazolidinone (B1220212) derivatives, such as 2-(4-ethylphenyl)-3-(4-hydroxyphenyl)thiazolidinone-4-one, have been part of the broader investigation into the antimicrobial properties of this class of compounds. researchgate.net

In general, derivatives with electron-withdrawing groups, such as halogens (fluoro, chloro) or nitro groups, on the phenyl ring tend to show enhanced antibacterial activity. cabidigitallibrary.orgnih.gov For example, some studies have reported that chlorinated compounds exhibit good inhibitory effects against Staphylococcus aureus and Bacillus subtilis. nih.gov However, some series of thiazole derivatives have shown a lack of activity against Gram-negative bacteria. researchgate.net The antibacterial activity is often evaluated using methods like the disk diffusion technique or by determining the Minimum Inhibitory Concentration (MIC). cabidigitallibrary.orgnih.gov

| Derivative Type | Gram-Positive Activity | Gram-Negative Activity | Key Findings |

| 2-Ethylquinazolin-4(3H)-one derivatives with thiazole moiety | Active, especially with -F, -Cl, -NO2 substitutions cabidigitallibrary.org | Moderate activity reported cabidigitallibrary.org | Substitutions on the phenyl ring are critical for activity. cabidigitallibrary.org |

| 4-Arylthiazol-2-amine derivatives | Moderate activity observed against S. aureus and B. pumilus researchgate.net | Generally low to no activity reported researchgate.net | Specific derivatives show selective Gram-positive inhibition. researchgate.net |

| Thiazolidinone derivatives | Active against various strains nanobioletters.com | Active against various strains nanobioletters.com | Chloro-substituted compounds showed significant inhibition. nanobioletters.com |

| Heteroaryl(aryl) thiazole derivatives | Moderate to good activity, with B. cereus being most sensitive nih.gov | Moderate to low activity, with E. coli being most resistant nih.gov | The substituent at position 2 and 4 of the thiazole ring influences activity. nih.gov |

Antifungal Activity

The antifungal potential of thiazole derivatives is well-documented, with many compounds showing efficacy against various human pathogenic fungi. researchgate.netnanobioletters.comnih.gov The presence of a lipophilic substituent at the C4 position of the thiazole ring is often correlated with potent anti-Candida activity. nih.gov For example, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent on the C4-phenyl ring have exhibited promising MIC values against Candida albicans, in some cases lower than the reference drug fluconazole. nih.gov

The mechanism of antifungal action for some thiazole derivatives is believed to involve the inhibition of lanosterol-C14α-demethylase, an essential enzyme in the fungal cell membrane biosynthesis pathway. nih.gov The evaluation of antifungal activity is typically carried out using broth microdilution methods to determine MIC and Minimum Fungicidal Concentration (MFC) values. nih.gov

| Derivative Type | Fungal Strains Tested | Key Findings |

| 2,4-Disubstituted-1,3-thiazole derivatives | Candida albicans, Candida glabrata, Candida auris nih.gov | Lipophilic substituents at the C4 position enhance anti-Candida activity. nih.gov |

| 4-Thiazolidinone derivatives | Candida albicans researchgate.netnanobioletters.com | Derivatives with nitro and hydroxy groups showed potent activity. nanobioletters.com |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Aspergillus niger, Candida albicans nih.govrasayanjournal.co.in | Compounds with specific substitutions showed significant antifungal activity. rasayanjournal.co.in |

| Heteroaryl(aryl) thiazole derivatives | Various fungal strains nih.gov | Antifungal activity was generally better than antibacterial activity for this series. nih.gov |

Antiviral Activity

The thiazole scaffold is present in several clinically used antiviral drugs, and research continues to explore new derivatives for this purpose. nih.gov Thiazole derivatives have been investigated for activity against a range of viruses, including influenza viruses, coronaviruses, and hepatitis viruses. nih.govmdpi.com

The antiviral activity of these compounds is highly dependent on their specific chemical structure. For instance, in one study, a thiazole derivative bearing a 4-trifluoromethylphenyl substituent showed significant activity against the PR8 influenza A strain. mdpi.com The mechanism of action for many of these derivatives is still under investigation, but they represent a promising avenue for the development of new antiviral therapies. nih.govliverpool.ac.uk

Strategies to Combat Antimicrobial Resistance

The emergence of multidrug-resistant (MDR) pathogens is a critical global health issue, and thiazole derivatives are being explored as a potential solution to combat antibiotic resistance. nih.gov One of the strategies involves developing compounds that can inhibit bacterial enzymes essential for survival, which are not targeted by current antibiotics. For example, some benzothiazole (B30560) derivatives have shown potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication. nih.gov

A significant advantage of some of these novel compounds is their ability to inhibit multiple intracellular targets simultaneously. This multi-target approach can lead to a lower frequency of resistance development compared to single-target agents. nih.gov Furthermore, thiazole-based compounds are also being investigated for their ability to inhibit biofilm formation, a key virulence factor in many chronic infections. acs.org

Anticancer and Antiproliferative Properties

Beyond their antimicrobial effects, derivatives of this compound are of significant interest for their potential as anticancer agents. The thiazole ring is a key structural feature in several approved anticancer drugs.

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxicity of thiazole derivatives against a wide range of human cancer cell lines, including those from breast, lung, colon, and cervical cancers. jpionline.orgresearchgate.netnih.govnih.govcbijournal.com The antiproliferative activity is determined by parameters such as the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The substitution pattern on the 4-phenylthiazole (B157171) core is a key determinant of cytotoxic potency. For example, the incorporation of amino acid moieties or other heterocyclic systems can enhance the anticancer activity. nih.gov In some cases, these derivatives have shown greater potency than standard chemotherapeutic drugs like 5-fluorouracil (B62378) and cisplatin (B142131). nih.govnih.gov Moreover, some of these compounds have demonstrated selectivity, exhibiting higher cytotoxicity towards cancer cells compared to normal cell lines, which is a crucial aspect for developing safer cancer therapies. nih.govresearchgate.net The mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

| Derivative Type | Cancer Cell Lines Tested | Key Findings |

| Thiazole-amino acid hybrids | A549 (lung), HeLa (cervical), MCF-7 (breast) nih.gov | Several compounds displayed good cytotoxicity with low IC50 values. nih.gov |

| 4-Cyanophenyl-2-hydrazinylthiazoles | HCT-116 (colorectal), MCF-7 (breast) nih.gov | Many derivatives were more active than cisplatin and showed selectivity for cancer cells. nih.gov |

| Thiazolo[4,5-e]indazol-2-amine derivatives | MCF-7 (breast), ME-180 (cervical), Hep-G2 (liver) cbijournal.com | Several compounds exhibited excellent cytotoxicity against the tested cell lines. cbijournal.com |

| Carbazole based 2,4-disubstituted thiazoles | A549 (lung), MCF-7 (breast), HT29 (colorectal) researchgate.net | Some compounds showed good cytotoxicity. researchgate.net |

| Phenothiazine-based thiazole derivatives | A549 (lung), MCF-7 (breast), HT29 (colorectal) researchgate.net | Specific derivatives displayed good cytotoxicity against HT29 and MCF-7 cells. researchgate.net |

Impact on Tumor Cell Growth and Viability

Derivatives of the 2-aminothiazole (B372263) and related scaffolds have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. Research indicates that these compounds can induce cell death and inhibit tumor growth through multiple mechanisms.

For instance, certain thiazolidin-4-one derivatives, which share a related heterocyclic structure, have been evaluated for their antitumor properties. One study focused on their efficacy against the colon cancer (Caco-2) cell line, with some compounds showing notable activity. nih.gov Specifically, a derivative identified as compound (16) in the study exhibited an IC₅₀ value of 70 µg/ml. nih.gov Docking studies for this series suggested potential binding interactions with crucial cancer-related proteins like p53 and cyclooxygenase-2 (COX-2). nih.gov

Further research into a series of 1,3,4-thiadiazole (B1197879) derivatives uncovered a compound, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, that selectively inhibited the Bcr-Abl-positive K562 myelogenous leukemia cell line with an IC₅₀ value of 7.4 µM. asianpubs.org This activity was linked to the inhibition of the Abl protein kinase. asianpubs.org The foundational compound, 2-amino-1,3,4-thiadiazole (B1665364) (ATDA), has also been noted for its anti-leukemic properties in animal models. niscpr.res.in The link between inflammation and cancer is also highlighted by thiazole derivatives that dually inhibit COX-2 and 5-lipoxygenase (5-LOX), suggesting a potential for both anti-inflammatory and anticancer effects. tsijournals.com

Table 1: Selected Anticancer Activities of Thiazole and Related Heterocyclic Derivatives

| Compound Class/Derivative | Cancer Cell Line | Target/Mechanism | Reported Activity (IC₅₀) |

|---|---|---|---|

| Thiazolidin-4-one derivative (Compound 16) | Caco-2 (Colon) | p53, COX-2 (putative) | 70 µg/ml |

| 1,3,4-Thiadiazole derivative (Compound 70) | K562 (Leukemia) | Abl protein kinase | 7.4 µM |

Anti-inflammatory Effects

The 4-aryl-1,3-thiazol-2-amine scaffold is a well-established backbone for the development of potent anti-inflammatory agents. researchgate.net Inflammation is a complex biological response, and the ability of these compounds to modulate key inflammatory pathways underscores their therapeutic potential. dntb.gov.uaasianpubs.org Studies have shown that derivatives can reduce inflammation in various experimental models, such as carrageenan-induced paw edema in rats. researchgate.net

Modulation of Inflammatory Pathways (e.g., COX/LOX Inhibition)

A primary mechanism for the anti-inflammatory action of these derivatives is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. asianpubs.orgnih.gov These enzymes are critical in the arachidonic acid cascade, producing pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. dntb.gov.uaasianpubs.org Inhibiting both pathways can offer a broader anti-inflammatory effect with a potentially improved safety profile compared to agents that only inhibit COX enzymes.

A study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated potent and selective inhibition of COX-2 over COX-1. dntb.gov.uaasianpubs.orgnih.gov Two compounds from this series, designated 5d and 5e, were particularly effective COX-2 inhibitors with high selectivity indices and also showed significant, albeit less potent, inhibition of 5-LOX. dntb.gov.uaasianpubs.orgnih.gov Similarly, a series of N-aryl-4-aryl-1,3-thiazole-2-amines were identified as direct 5-LOX inhibitors, with one derivative, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a), showing potent activity with an IC₅₀ of 127 nM. Another study highlighted a thiazole derivative, (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone (7h), which showed COX-2 inhibitory potency equivalent to the standard drug etoricoxib (B1671761) and strong 5-LOX inhibition. tsijournals.com

Table 2: In Vitro COX/LOX Inhibitory Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Target | IC₅₀ | Selectivity Index (SI) COX-1/COX-2 |

|---|---|---|---|

| Derivative 5d dntb.gov.uaasianpubs.org | COX-2 | 0.76 µM | 112 |

| 5-LOX | 23.08 µM | N/A | |

| Derivative 5e dntb.gov.uaasianpubs.org | COX-2 | 0.81 µM | 124 |

| 5-LOX | 38.46 µM | N/A | |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a) | 5-LOX | 127 nM | N/A |

| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone (7h) tsijournals.com | COX-2 | 0.07 µM | 115.14 |

Anthelmintic Activity

Several studies have confirmed the efficacy of 2-amino-4-phenylthiazole (B127512) derivatives against helminths. These compounds have been evaluated for their ability to cause paralysis and death in earthworms, which are commonly used as models for parasitic nematodes.

In one such study, a series of 2-amino substituted 4-phenylthiazole derivatives were synthesized and tested for activity against the Indian earthworm Pheretima posthuma. asianpubs.org The results showed that all tested compounds possessed significant anthelmintic properties, with two derivatives, IVc and IVe, being particularly potent when compared to the standard drug Mebendazole. asianpubs.org Another investigation involving 2-amino-4-phenylthiazole derivatives of amino acids and peptides reported significant anthelmintic activity against Eudrilus eugeniae, with potency comparable to mebendazole. dntb.gov.ua A separate study identified a thiazole derivative, compound 1c, as the most potent among those tested, demonstrating paralysis and death times in worms comparable to the standard drug piperazine (B1678402) citrate. nih.gov

Table 3: Anthelmintic Activity of Selected 2-Amino-4-phenylthiazole Derivatives

| Compound Series | Test Organism | Standard Drug | Outcome |

|---|---|---|---|

| 2-Amino substituted 4-phenylthiazoles (IVc, IVe) asianpubs.org | Pheretima posthuma | Mebendazole | Potent activity, comparable to standard |

| 2-Amino-4-phenylthiazole peptide derivatives dntb.gov.ua | Eudrilus eugeniae | Mebendazole | Significant activity |

Antileishmanial Activity

The 4-phenyl-1,3-thiazol-2-amine scaffold has been identified as a promising starting point for the development of new drugs to treat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania.

A study screening eight 4-phenyl-1,3-thiazol-2-amines against the promastigote forms of Leishmania amazonensis found that four of the compounds exhibited significant activity. The most promising compound, identified as compound 6, had an IC₅₀ of 20.78 µM and a selectivity index (SI) of 5.69 when tested against Vero cells for cytotoxicity. Two other compounds, 3 and 4, also showed important biological activity. A target fishing study suggested that these compounds might exert their effect by inhibiting the parasite's S-methyl-5-thioadenosine phosphorylase enzyme, which could be a valuable target for future drug development.

Table 4: Antileishmanial Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives against L. amazonensis

| Compound | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound 6 | 20.78 | 5.69 |

| Compound 3 | 46.63 | 26.11 |

Other Significant Biological Activities

Antioxidant Activity

Certain 2-aminothiazole derivatives have been noted for their antioxidant properties. These compounds can scavenge free radicals, which are implicated in a wide range of diseases. A study highlighted that a 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole derivative demonstrated significant antioxidant potential, indicating its ability to act as a free radical scavenger. This activity points to another dimension of the therapeutic potential of this chemical family. tsijournals.com

Antidiabetic Activity

Thiazole-containing compounds, especially those with a thiazolidinone moiety, are well-known for their antidiabetic properties, with drugs like Pioglitazone and Rosiglitazone being notable examples. rasayanjournal.co.inrjptonline.org Research into new thiazole derivatives continues to yield promising candidates for managing diabetes mellitus, a widespread metabolic disorder characterized by hyperglycemia. rasayanjournal.co.in These derivatives often target enzymes and receptors crucial to glucose metabolism, such as α-amylase, α-glucosidase, and peroxisome proliferator-activated receptors (PPARs). rasayanjournal.co.inrjptonline.org

A study focused on the synthesis of 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives, which share the 4-aryl-2-aminothiazole core structure. nih.gov These compounds were evaluated for their antihyperglycemic effects in rats. The study was conducted in two phases: a sucrose-loaded model (SLM) to assess blood glucose-lowering in normal rats, and an alloxan-induced diabetic model. nih.gov Several of the synthesized derivatives demonstrated a significant reduction in blood glucose levels in both models, indicating their potential as antihyperglycemic agents. nih.gov The presence of different substituents on the phenyl ring attached to the thiazolidinone core allowed for the exploration of structure-activity relationships, revealing that certain substitutions enhanced the hypoglycemic effect. nih.gov

Table 1: Antihyperglycemic Activity of Selected 4-Aryl-1,3-thiazol-2-amine Derivatives

| Compound | Substituent (R) | % Reduction in Blood Glucose (Alloxan Model at 18h) |

|---|---|---|

| Compound A | 4-Chloro | 41.21 |

| Compound B | 4-Hydroxy | 38.96 |

| Compound C | 2-Nitro | 35.58 |

| Glibenclamide (Standard) | N/A | 49.61 |

Anticonvulsant Activity

Epilepsy is a common neurological disorder requiring continuous development of new antiepileptic drugs with improved efficacy and fewer side effects. The thiazole nucleus is recognized as a valuable pharmacophore in the design of anticonvulsant agents. biointerfaceresearch.com Many established antiepileptic drugs feature a hydrophobic aryl ring, a hydrogen bond acceptor/donor domain, and an electron donor moiety, a pattern that can be mimicked by thiazole derivatives. biointerfaceresearch.commdpi.com

In this context, a series of novel thiazolidin-4-one substituted thiazoles derived from 4-phenylthiazol-2-amine were synthesized and evaluated for their anticonvulsant potential. biointerfaceresearch.com The activity of these compounds was assessed in vivo using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. biointerfaceresearch.comnih.gov Several derivatives exhibited significant protection against seizures in both tests. For instance, compound PTT1, with a 2-chlorophenyl substitution, showed 100% protection in the MES test and delayed the onset of clonic seizures in the scPTZ test. biointerfaceresearch.com These findings underscore the potential of combining the 4-phenylthiazole and thiazolidinone scaffolds to create potent anticonvulsant candidates. biointerfaceresearch.com

Table 2: Anticonvulsant Activity of 4-Phenylthiazol-2-amine Derivatives

| Compound ID | Substituent (Aryl group on thiazolidinone) | Maximal Electroshock (MES) Test (% Protection) | scPTZ Test (Time of Onset of Clonic Seizures in min) |

|---|---|---|---|

| PTT1 | 2-Chlorophenyl | 100 | 5.83 |

| PTT2 | 4-Chlorophenyl | 75 | 4.16 |

| PTT5 | 4-Fluorophenyl | 75 | 4.50 |

| PTT9 | 4-Nitrophenyl | 100 | 5.50 |

| Phenytoin (Standard) | N/A | 100 | - |

| Diazepam (Standard) | N/A | - | 6.33 |

Analgesic Properties

The search for new and effective analgesic agents with fewer side effects than existing non-steroidal anti-inflammatory drugs (NSAIDs) is a key area of pharmaceutical research. Heterocyclic compounds, including those with a thiazole core, have shown promise as analgesic and anti-inflammatory agents. nih.govfrontiersin.org

Research on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which are structurally related to the 4-phenylthiazole scaffold, has demonstrated significant analgesic activity. frontiersin.org These compounds were evaluated in vivo using the acetic acid-induced writhing test and the hot plate test in mice. frontiersin.org In the writhing test, which assesses peripheral analgesic effects, compounds showed a dose-dependent reduction in the number of writhes. The hot plate test, which measures central analgesic activity, also revealed a significant increase in pain reaction time. frontiersin.org For example, a derivative with a 4-bromobenzoyl group (Compound 5d) produced up to 66.41% inhibition of writhing at a 20 mg/kg dose. frontiersin.org These results suggest that the 4-aryl-1,3-thiazol-2-amine scaffold is a viable starting point for developing new analgesic drugs. frontiersin.org

Table 3: Analgesic Activity of 4-Aryl-1,3-thiazol-2-amine Derivatives (Acetic Acid-Induced Writhing Test)

| Compound | Dose (mg/kg) | % Inhibition of Writhing |

|---|---|---|

| Compound 5d (4-bromobenzoyl derivative) | 5 | 48.33 |

| 10 | 59.88 | |

| 20 | 66.41 | |

| Compound 5e (4-chlorobenzoyl derivative) | 5 | 51.38 |

| 10 | 63.15 | |

| 20 | 70.27 | |

| Diclofenac sodium (Standard) | 10 | 74.30 |

Antihypertensive Activity

Thiazole and its derivatives have been investigated for a wide range of biological activities, including antihypertensive effects. clockss.orgmdpi.com The development of novel antihypertensive agents is critical for managing hypertension, a major risk factor for cardiovascular diseases.

A study involving the synthesis of thiazole-thiadiazole derivatives based on a 2-amino-4-phenyl thiazole starting material explored their antihypertensive activity. researchgate.net The synthesized compounds were screened for their ability to reduce blood pressure in rats using the Tail Cuff method. researchgate.net The results indicated that several of the derivatives possessed antihypertensive properties. Specifically, compounds with chloro and bromo substitutions on the phenyl ring at the 4-position of the thiazole nucleus demonstrated a notable reduction in mean blood pressure. researchgate.net Another study on 2-aryl-5-hydrazino-1,3,4-thiadiazoles found that derivatives with a 2-ethylphenyl group were among the most potent in the series, acting as vasodilators. nih.gov These findings highlight the potential of the 4-arylthiazole scaffold in designing new antihypertensive drugs. researchgate.net

Table 4: Antihypertensive Activity of Substituted 4-Phenylthiazole Derivatives

| Compound ID | Substituent (R) on Phenyl Ring | Mean Blood Pressure Reduction (mm Hg) |

|---|---|---|

| IIIa | -H | 24.3 |

| IIIb | -OH | 23.1 |

| IIIc | -Cl | 31.2 |

| IIId | -Br | 29.4 |

| IIIe | -F | 25.6 |

| IIIf | -OCH3 | 21.7 |

Antimalarial Activity

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. nih.gov The thiazole scaffold is present in various compounds that have been investigated for antimalarial activity. scirp.org

Research has identified 2-aminothiazole derivatives as potential hits against kinetoplastids, a group of protozoa that includes the parasites responsible for malaria. scirp.org More specifically, derivatives of 4-phenyl-1,3-thiazol-2-amine have been explored for their antileishmanial activity, which is caused by a related protozoan. nih.gov In one study, eight different 4-phenyl-1,3-thiazol-2-amines were synthesized and tested against Leishmania amazonensis. nih.gov Four of these compounds showed significant activity against the promastigote form of the parasite with good selectivity. nih.gov While this study focused on Leishmania, the findings suggest that this chemical scaffold could be a promising starting point for developing agents against other protozoal diseases like malaria.

**Table 5: Antiprotozoal Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives against *L. amazonensis***

| Compound | Substitution on Amino Group | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 3 | -H | 46.63 | 26.11 |

| Compound 4 | -COCH3 (Acetyl) | 53.12 | 4.80 |

| Compound 6 | -CO(CH2)2CH3 (Butyryl) | 20.78 | 5.69 |

| Compound 8 | -CO(CH2)6CH3 (Octanoyl) | 22.25 | >11.23 |

Antiprion Activity

Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrP). nih.gov There is an urgent need for therapeutic agents that can inhibit the formation of the infectious misfolded isoform, PrPSc. High-throughput screening has identified the 2-aminothiazole scaffold as a promising starting point for the development of antiprion compounds. nih.gov

A study involving the screening of approximately 10,000 small molecules identified 2-aminothiazoles as a class of compounds that effectively reduce PrPSc levels in infected neuroblastoma cell lines (ScN2a). nih.gov A subsequent analysis of commercially available 2-aminothiazoles provided initial structure-activity relationship (SAR) data. The study measured the 50% effective concentration (EC50) for PrPSc reduction and the 50% lethal dose (LD50) to assess cytotoxicity. nih.gov Derivatives with a phenyl group at the C-4 position of the thiazole ring were among those tested, and their activity varied based on other substitutions. For example, the parent compound 4-phenyl-2-aminothiazole (listed as analog 5) showed antiprion activity with an EC50 of 4.0 µM. nih.gov This research establishes 2-aminothiazoles as a viable lead class for developing therapeutics for prion diseases. nih.gov

Table 6: Antiprion Activity of 2-Aminothiazole Derivatives

| Analog | Structure (C4-Substituent) | EC50 (μM) | LD50 (μM) | Therapeutic Index (LD50/EC50) |

|---|---|---|---|---|

| 5 | Phenyl | 4.0 | >10 | >2.5 |

| 6 | 4-Methylphenyl | >10 | >10 | - |

| 7 | 4-Methoxyphenyl | >10 | >10 | - |

| 8 | 4-Chlorophenyl | 2.5 | >10 | >4.0 |

| 9 | 4-Bromophenyl | 1.5 | >10 | >6.7 |

Elucidation of Molecular Mechanisms of Action for 4 4 Ethylphenyl 1,3 Thiazol 2 Amine Derivatives

Interaction with DNA Replication and Protein Synthesis Pathways

The 1,3,4-thiadiazole (B1197879) ring, a related heterocyclic structure, is a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids. This structural similarity suggests that thiadiazole derivatives may interfere with processes related to DNA replication. nih.gov By mimicking the natural purine (B94841) and pyrimidine bases, these compounds have the potential to disrupt the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells. nih.gov While direct evidence for 4-(4-ethylphenyl)-1,3-thiazol-2-amine derivatives is still emerging, the broader class of thiazole (B1198619) and thiadiazole compounds has been noted for its ability to interfere with these fundamental cellular processes.

Some studies have proposed that the anticancer activity of certain thiazole derivatives stems from their ability to induce programmed cell death, or apoptosis, which can be a consequence of irreparable DNA damage or interference with protein synthesis. nih.gov For instance, research on 4-cyanophenyl-2-hydrazinylthiazoles demonstrated that these compounds induce cancer cell death through caspase-dependent apoptosis. nih.gov This suggests an indirect but potent effect on the cellular pathways that govern cell survival and proliferation, which are intrinsically linked to the fidelity of DNA replication and protein synthesis.

Modulation of Specific Molecular Targets

The therapeutic potential of this compound derivatives is further underscored by their ability to interact with and modulate the activity of specific molecular targets that are critical for cell function and disease progression.

Tubulin Polymerization Inhibition

Thiazolidin-4-one derivatives, which share a core structural motif with thiazoles, have been identified as effective inhibitors of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. This disruption leads to a halt in the cell cycle and can ultimately trigger apoptosis. The demonstrated activity of related thiazolidinone compounds suggests that this compound derivatives may also exert their anticancer effects through a similar mechanism of tubulin polymerization inhibition. nih.gov

Enzyme Inhibition (e.g., S-methyl-5-thioadenosine phosphorylase)

A molecular modeling study has identified S-methyl-5-thioadenosine phosphorylase (MTAP) as a potential target for 4-phenyl-1,3-thiazol-2-amines. nih.gov MTAP is a key enzyme in the methionine salvage pathway, which is crucial for the recycling of sulfur and adenine (B156593) in cells. The human version of this enzyme was identified as a top potential target for these compounds. nih.gov Inhibition of MTAP can lead to the accumulation of its substrate, S-methyl-5-thioadenosine, which can have cytotoxic effects and disrupt cellular processes that rely on polyamine and methionine metabolism. This finding suggests that the therapeutic effects of this compound derivatives could be mediated, at least in part, by their inhibitory action on this critical enzyme. nih.gov

COX/LOX Pathway Modulation

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes—potent inflammatory mediators. frontiersin.org Several studies have investigated the potential of thiazole derivatives to modulate the COX/LOX pathway, highlighting their anti-inflammatory properties. nih.govnih.gov

Research has shown that certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives are potent inhibitors of 5-LOX. nih.gov For example, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated significant 5-LOX inhibition. nih.gov Other studies have focused on the dual inhibition of COX and LOX enzymes. For instance, newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were found to be potent and selective inhibitors of COX-2, with some also showing inhibitory activity against 5-LOX. nih.gov

The ability of these compounds to target both COX and LOX pathways is advantageous, as it can lead to a broader anti-inflammatory effect with a potentially reduced risk of side effects associated with selective COX-2 inhibitors.

Cellular Pathway Modulation

The interaction of this compound derivatives with specific molecular targets culminates in the modulation of broader cellular pathways, most notably those controlling the cell cycle.

Cell Cycle Arrest Induction

A significant body of research indicates that thiazole derivatives can induce cell cycle arrest, a critical mechanism for controlling cell proliferation. For example, a novel set of 1,3-thiazole derivatives was shown to induce cell cycle arrest at the G1 stage in MCF-7 breast cancer cells. mdpi.com This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation. Another study on 2-(2-hydrazinyl)-1,3-thiazole derivatives also reported their ability to induce cell cycle arrest at the G1 phase. mdpi.com

The induction of cell cycle arrest is often a downstream consequence of the molecular interactions discussed earlier, such as tubulin polymerization inhibition or the activation of DNA damage checkpoints. By halting the cell cycle, these compounds provide the cell with an opportunity to repair damage or, if the damage is too severe, to initiate apoptosis.

DNA Fragmentation Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for anticancer agents. A key hallmark of apoptosis is the fragmentation of chromosomal DNA. Research into compounds structurally related to this compound, specifically benzothiazole (B30560) derivatives, has shed light on this process.

Studies on benzothiazole derivatives have demonstrated their ability to induce apoptosis, with clear evidence of DNA fragmentation being a characteristic feature. researchgate.net The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method used to detect this DNA fragmentation that results from the apoptotic signaling cascade. researchgate.net In studies involving benzothiazole-based compounds, treatment of cancer cell lines resulted in a significant number of cells undergoing apoptosis, which was visualized by the characteristic blebbing of the cell membrane and confirmed by the presence of fragmented DNA. researchgate.net

The general molecular basis of apoptotic DNA fragmentation involves the activation of specific endonucleases. A primary enzyme responsible for this process during apoptosis is the DNA Fragmentation Factor 40 (DFF40), also known as Caspase-Activated DNase (CAD). nih.gov In its inactive state, DFF40 is complexed with its inhibitor, DFF45. Upon the initiation of the apoptotic cascade, effector caspases like caspase-3 are activated. These caspases then cleave DFF45, leading to the release and activation of DFF40. nih.gov The active DFF40 then translocates to the nucleus and proceeds to degrade chromosomal DNA into the characteristic nucleosomal fragments. nih.gov While direct studies on this compound are limited, the pro-apoptotic activity observed in similar thiazole derivatives suggests a likely engagement of these fundamental apoptotic pathways. nih.gov

Furthermore, some novel thiazole-based cyanoacrylamide derivatives have been shown to possess DNA cleavage capabilities, which are enhanced upon irradiation. These compounds were found to degrade plasmid DNA through the generation of reactive oxygen species such as singlet oxygen and superoxide (B77818) free radicals. nih.gov This indicates that, depending on the specific substitutions on the thiazole ring, DNA damage can be induced through multiple mechanisms.

Mitochondrial Depolarization and Apoptosis Induction

The mitochondrion plays a central role in the regulation of apoptosis, particularly through the intrinsic pathway. A critical event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm), known as mitochondrial depolarization. This event is often a point of no return in the apoptotic process.

Research on various 1,3-thiazole derivatives has established their capacity to induce apoptosis through the intrinsic pathway. nih.gov The cytotoxic activity of these compounds on cancer cells has been linked to the activation of caspases, which are key executioners of apoptosis. nih.gov

The induction of mitochondrial depolarization is a key event associated with cell death initiated by certain kinase inhibitors that share structural similarities with thiazole derivatives. The inhibition of specific mitochondrial channels can lead to a transient hyperpolarization of the inner mitochondrial membrane, followed by the production of reactive oxygen species (ROS). This surge in ROS can trigger the opening of the mitochondrial permeability transition pore, leading to a drastic loss of membrane potential, the release of cytochrome c, and subsequent activation of the caspase cascade.

While direct evidence for this compound is not available, the pro-apoptotic effects observed in closely related 5-phenylthiazol-2-amine (B1207395) derivatives strongly suggest the involvement of the mitochondrial pathway. Studies on these related compounds have shown that their cytotoxic effects are linked to the induction of apoptosis, as evidenced by DNA fragmentation and the activation of caspase-3. nih.gov

Biofilm Disruption Mechanisms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics. The disruption of these biofilms is a significant therapeutic goal. Derivatives of 2-aminothiazole (B372263) have shown promise as anti-biofilm agents.

Research into benzothiazole derivatives linked to a 1,2,3,5-tetrazine (B1252110) moiety has demonstrated significant anti-biofilm and anti-quorum sensing activities. nih.gov Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including biofilm formation. By interfering with quorum sensing, these compounds can prevent the formation of biofilms and reduce the virulence of pathogenic bacteria. nih.gov

Specific tetrazine-based benzothiazole derivatives have been shown to prevent biofilm formation in various bacteria, with some compounds achieving over 50% inhibition. nih.gov For instance, certain derivatives displayed minimum biofilm eradication concentrations (MBIC50s) at microgram per milliliter levels against Klebsiella aerogenes and Acinetobacter baumannii. nih.gov Notably, some of these compounds exhibited a significant reduction in biofilm formation at concentrations that had a minimal impact on bacterial growth, indicating a specific anti-biofilm mechanism rather than general toxicity. nih.gov

Furthermore, studies on novel researchgate.netnih.govnih.govthiadiazole[3,2-a]pyrimidin-5-ones, which can be considered structural analogs, have revealed a mechanism that transitions from inhibiting the initial adhesion of bacteria to actively dispersing pre-formed biofilms. nih.gov Some of these compounds showed biofilm inhibitory concentrations (BIC50) in the low microgram per milliliter range against both Gram-positive and Gram-negative pathogens. nih.gov

The anti-biofilm activity of thiourea (B124793) derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold, which also shares some structural features, has been demonstrated against Staphylococcus epidermidis. Certain compounds effectively inhibited the formation of biofilms with IC50 values in the low microgram per milliliter range. nih.gov

The tables below summarize the anti-biofilm activity of some thiazole and related derivatives against various bacterial strains.

Table 1: Biofilm Inhibition by Tetrazine-based Benzothiazole Derivatives Data sourced from a study on the anti-biofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. nih.gov

| Compound | Target Organism | Biofilm Inhibition (%) | MBIC₅₀ (µg/mL) |

| 4a | Klebsiella aerogenes | 52 - 86.5 | 98.62 |

| Acinetobacter baumannii | 52 - 86.5 | 60.98 | |

| 4b | Klebsiella aerogenes | 57.7 - 79.4 | 54.21 |

| Acinetobacter baumannii | 57.7 - 79.4 | 15.70 | |

| 4c | Klebsiella aerogenes | 59.9 - 80.3 | 105.08 |

| Acinetobacter baumannii | 59.9 - 80.3 | 29.55 |

Table 2: Biofilm Inhibitory Concentration (BIC₅₀) of Thiadiazopyrimidinone Derivatives Data from a study on novel researchgate.netnih.govnih.govthiadiazole[3,2-a]pyrimidin-5-ones as biofilm dispersal agents. nih.gov

| Compound | Target Organism | BIC₅₀ (µg/mL) | BIC₅₀ (µM) |

| 8f | S. aureus ATCC 25923 | 7.6 | 21.3 |

| 8k | E. faecalis ATCC 29212 | 6.4 | 22.6 |

| 8j | Various strains | 6.1 - 14.4 | 16.2 - 38.4 |

Structure Activity Relationship Sar Studies of 4 4 Ethylphenyl 1,3 Thiazol 2 Amine Analogues

Influence of Substituents on the Thiazole (B1198619) Ring and Their Impact on Activity

The thiazole ring is a core component of many pharmacologically active molecules, and its substitution pattern plays a pivotal role in determining biological activity. researchgate.netglobalresearchonline.net For 2-amino-4-phenylthiazole (B127512) derivatives, modifications at the C5 position of the thiazole ring have been shown to significantly influence their therapeutic potential.

Research indicates that the introduction of certain groups at the C5 position can either enhance or diminish activity. For instance, the incorporation of a bromo group at the C5-position of the thiazole core resulted in compounds with notable antiproliferative activity. nih.gov Conversely, adding a methyl group at the C5-position was found to decrease the potency of the compounds. nih.gov The significance of the C5 position is further highlighted by studies on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, which have demonstrated that a carboxanilide side chain at this position has a considerable cytostatic impact on human chronic myeloid leukemia cells. mdpi.comnih.gov

In some series, fusing a butylidene group across the C4 and C5 positions of the thiazole ring was shown to be beneficial for improving cytotoxic activity. nih.gov The nature of the substituent at the C4 position is also crucial. While this article focuses on the 4-(4-ethylphenyl) moiety, it is important to note in a broader context that replacing the phenyl ring at C4 with smaller aliphatic groups like methyl, ethyl, or propyl can lead to a loss of activity, suggesting that a bi-aryl conformation is often necessary for the desired biological effect. nih.gov

| Modification Site | Substituent | Impact on Activity | Reference(s) |

| Thiazole C5 | Bromo | Maintained or increased antiproliferative activity | nih.gov |

| Thiazole C5 | Methyl | Decreased potency | nih.gov |

| Thiazole C5 | Carboxanilide | Significant cytostatic impact | mdpi.comnih.gov |

| Thiazole C4/C5 | Butylidene (fused) | Improved cytotoxicity | nih.gov |

| Thiazole C4 | Phenyl vs. Alkyl | Phenyl group often essential for activity | nih.gov |

Role of the 4-(4-Ethylphenyl) Moiety in Modulating Biological Activity and Lipophilicity

The position of the substituent on the phenyl ring can also influence activity. For bromo-substituted phenylthiazole compounds, the order of activity was found to be para > meta > ortho, underscoring the importance of the substitution pattern. mdpi.com In the context of designing inhibitors for specific targets like the c-Met kinase, the 4-phenylthiazole (B157171) scaffold is utilized to occupy a hydrophobic region in the ATP-binding site. researchgate.net The ethyl group would further enhance these hydrophobic interactions.

Lipophilicity is a crucial parameter that is correlated with the biological activity of thiazole derivatives. nih.gov Generally, in homologous series of these compounds, lipophilicity increases with molecular volume. For instance, bromo-substituted derivatives are typically the most lipophilic. nih.gov The 4-ethylphenyl group provides a balance of size and lipophilicity that is often favorable for activity.

| Structural Feature | Influence | Details | Reference(s) |

| 4-Aryl Moiety | Lipophilicity & Activity | Large lipophilic groups on the pendant aryl ring are important for activity. | nih.gov |

| Substituent Position | Activity | The position of substituents on the phenyl ring affects biological activity (e.g., para > meta > ortho for bromo-substitution). | mdpi.com |

| 4-(4-Ethylphenyl) Group | Target Interaction | The lipophilic ethyl group can enhance binding to hydrophobic pockets of target enzymes. | researchgate.net |

| Lipophilicity | Biological Activity | Increased lipophilicity, contributed by moieties like the ethylphenyl group, often correlates with biological effect. | nih.gov |

Impact of Substitutions at the 2-Amino Position on Pharmacological Profile

The 2-amino group of the thiazole core is a highly versatile position for chemical modification, and substitutions at this site have a profound impact on the resulting pharmacological profile. A wide array of functional groups can be attached to this amino group, leading to derivatives with diverse biological activities. nih.gov

SAR studies have revealed several key trends:

Amides vs. Amines: Acylation of the 2-amino group to form amides is a common strategy. mdpi.com Comparing 2-(alkylamido)thiazoles with their 2-(arylamido) counterparts, the arylamido derivatives were found to exhibit a remarkable increase in antiproliferative activity. nih.gov

Cyclic Amines: In some series, 2-(cyclic amino) derivatives showed better cytotoxic effects than 2-arylamino analogues. Among these cyclic amines, six-membered rings like morpholine (B109124) or thiomorpholine (B91149) were more potent than five-membered rings. Notably, replacing the oxygen atom in a morpholine substituent with a sulfur atom (to form a thiomorpholine derivative) resulted in a compound with greater potency against tested cancer cell lines. nih.gov

Ureas and Thioureas: The 2-amino group can be converted into urea (B33335) or thiourea (B124793) functionalities. The nucleophilic addition of 2-aminothiazole (B372263) to phenyl isothiocyanate affords N-phenylthiourea derivatives. mdpi.com In certain kinase inhibitor series, a thiourea motif was tolerated, whereas replacing the urea group with an amide or sulfonamide moiety compromised inhibitory activity. nih.gov

These findings demonstrate that the nature of the substituent at the 2-amino position—its size, electronics, and hydrogen bonding capacity—is a critical factor in tuning the biological activity of this class of compounds.

| 2-Amino Position Modification | Resulting Group | Impact on Activity | Reference(s) |

| Acylation | 2-Alkylamido | Moderate antiproliferative activity | nih.gov |

| Acylation | 2-Arylamido | Remarkable increase in antiproliferative activity | nih.gov |

| Reaction with Cyclic Amines | 2-(Six-membered cyclic amino) | More potent than five-membered ring analogues | nih.gov |

| Heteroatom in Cyclic Amine | Thiomorpholine vs. Morpholine | Sulfur-containing ring showed greater potency | nih.gov |

| Reaction with Isothiocyanate | N-Arylthiourea | Tolerated in some series, maintaining activity | mdpi.comnih.gov |

Design Principles for Enhanced Efficacy and Selectivity

The collective SAR data provides a set of design principles for developing 4-(4-ethylphenyl)-1,3-thiazol-2-amine analogues with enhanced efficacy and selectivity. A key strategy involves the rational design of molecules based on the structural characteristics of known inhibitors of biological targets. researchgate.net